![molecular formula C11H10ClN3OS B2857758 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol CAS No. 478258-36-5](/img/structure/B2857758.png)
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol
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Overview
Description
“4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol” is a chemical compound with the CAS Number: 478258-36-5 . It has a molecular weight of 267.74 and its IUPAC name is 4- { [6-chloro-2- (methylsulfanyl)-4-pyrimidinyl]amino}phenol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H10ClN3OS . The InChI code for this compound is 1S/C11H10ClN3OS/c1-17-11-14-9 (12)6-10 (15-11)13-7-2-4-8 (16)5-3-7/h2-6,16H,1H3, (H,13,14,15) .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Nanotechnology: Nanoparticle Functionalization
The compound’s reactive functional groups make it suitable for the functionalization of nanoparticles. This can enhance the properties of nanoparticles, such as solubility or reactivity, opening up new applications in drug delivery and diagnostic imaging.
Each of these applications demonstrates the versatility of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol in scientific research. Its potential uses span a wide range of fields, reflecting the compound’s importance in advancing various areas of study. While the search did not yield specific applications for this exact compound, the related chemical structures and their uses provide a foundation for hypothesizing its potential applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-17-11-14-9(12)6-10(15-11)13-7-2-4-8(16)5-3-7/h2-6,16H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFAKWRRVWWSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol |
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